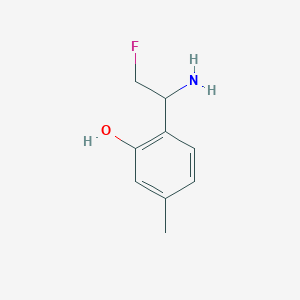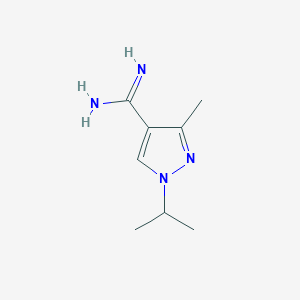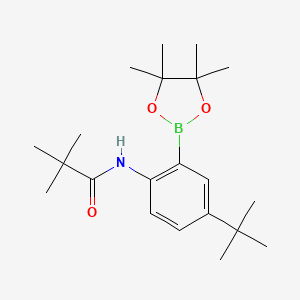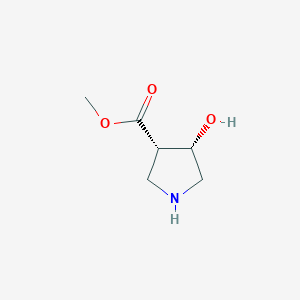
3,3-Dimethylcyclobutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylcyclobutane-1-thiol is an organic compound with the molecular formula C6H12S It is a thiol derivative of cyclobutane, characterized by the presence of two methyl groups at the 3-position and a thiol group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutane-1-thiol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and pressure to ensure the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding hydrocarbons
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylcyclobutane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in biomolecules. This reactivity underlies its potential biological activity, including enzyme inhibition and modulation of cellular signaling pathways. The compound’s unique structure also allows it to interact with specific receptors and enzymes, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanethiol: Lacks the methyl groups at the 3-position, resulting in different chemical and physical properties.
3-Methylcyclobutane-1-thiol: Contains only one methyl group, leading to variations in reactivity and applications.
Cyclobutane-1-thiol: The parent compound without any methyl substitutions.
Uniqueness: 3,3-Dimethylcyclobutane-1-thiol is unique due to the presence of two methyl groups at the 3-position, which significantly influences its chemical reactivity and physical properties. This structural feature enhances its stability and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H12S |
|---|---|
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
3,3-dimethylcyclobutane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
BWIJPTJHDDQRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


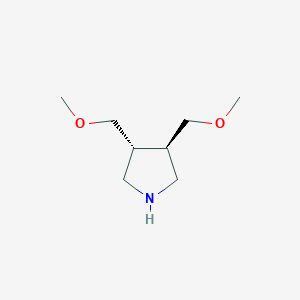
![7-Azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B13329895.png)

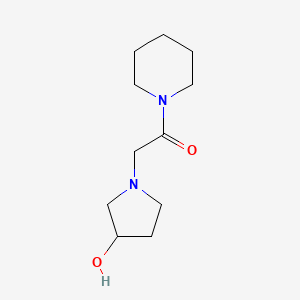
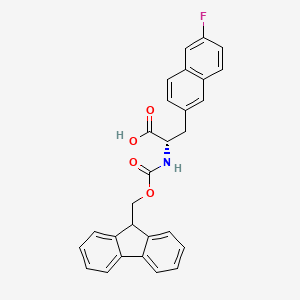
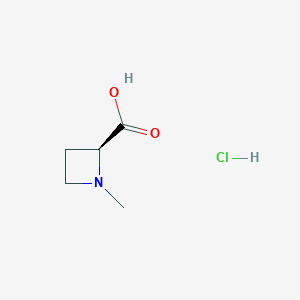
![Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13329925.png)
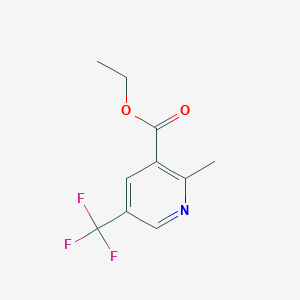
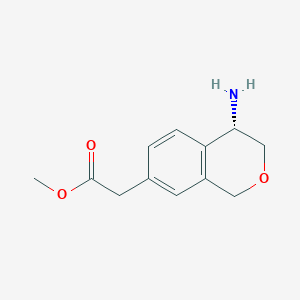
![N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride](/img/structure/B13329948.png)
